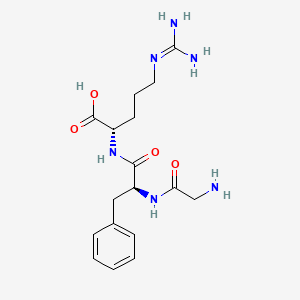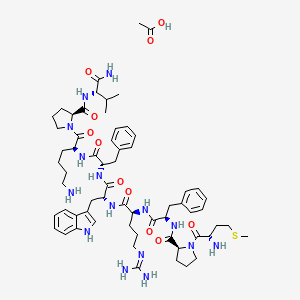
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and materials science. The presence of cysteine residues at both ends of the peptide chain allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, cysteine, is attached to the resin through its carboxyl group.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification systems.
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH can undergo various chemical reactions, including:
Oxidation: The thiol groups of the cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cyclic peptides or cross-linked structures.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid side chains can participate in substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: DTT or TCEP in buffered aqueous solutions.
Substitution: Alkylating agents such as iodoacetamide for cysteine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying disulfide bond formation and peptide folding.
Biology: Investigated for its role in cell adhesion and signaling, particularly in interactions with integrins.
Medicine: Explored as a potential therapeutic agent for targeting specific cell types or tissues, such as in cancer treatment or tissue engineering.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH involves its interaction with specific molecular targets, such as integrins. The peptide can bind to integrin receptors on the cell surface, influencing cell adhesion, migration, and signaling pathways. The formation of disulfide bonds between cysteine residues can also affect the peptide’s conformation and stability, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
H-Cys(1)-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH: A similar peptide with a different amino acid sequence, which may exhibit distinct biological activities.
H-Cys(1)-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys(1)-OH: A variant with a different stereochemistry at the lysine residue, potentially affecting its interaction with molecular targets.
Uniqueness
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH is unique due to its specific amino acid sequence and the presence of cysteine residues at both ends, allowing for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C35H57N13O14S2 |
|---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
(9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18?,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
YHTTWXCDIRTOQX-GHENWMSQSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)





![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)

